molecular formula C18H21ClNO4P B14950881 4-{[(3-Chlorophenyl)amino](5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

4-{[(3-Chlorophenyl)amino](5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

Cat. No.: B14950881
M. Wt: 381.8 g/mol
InChI Key: ABPHSANABWVJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(3-Chlorophenyl)aminomethyl}phenol is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an amino group, and a dioxaphosphinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(3-Chlorophenyl)aminomethyl}phenol typically involves the reaction of 3-chloroaniline with 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-{(3-Chlorophenyl)aminomethyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and chlorophenyl derivatives.

Scientific Research Applications

4-{(3-Chlorophenyl)aminomethyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(3-Chlorophenyl)aminomethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Uniqueness

4-{(3-Chlorophenyl)aminomethyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClNO4P

Molecular Weight

381.8 g/mol

IUPAC Name

4-[(3-chloroanilino)-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol

InChI

InChI=1S/C18H21ClNO4P/c1-18(2)11-23-25(22,24-12-18)17(13-6-8-16(21)9-7-13)20-15-5-3-4-14(19)10-15/h3-10,17,20-21H,11-12H2,1-2H3

InChI Key

ABPHSANABWVJAC-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)C(C2=CC=C(C=C2)O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.